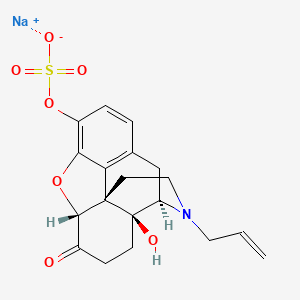
Naloxone-3-sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naloxone-3-sulfate Sodium Salt is a derivative of naloxone, an opioid receptor antagonist widely used to counteract the effects of opioid overdose. This compound is particularly significant due to its enhanced solubility and stability, making it a valuable tool in pharmaceutical research and clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-3-sulfate Sodium Salt typically involves the sulfation of naloxone. This process can be achieved by reacting naloxone with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Naloxone-3-sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naloxone molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the naloxone backbone, potentially leading to new derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles can be employed to substitute the sulfate group under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naloxone derivatives with altered opioid receptor binding properties, while substitution reactions can produce a range of naloxone analogs .
Scientific Research Applications
Chemistry
In chemistry, Naloxone-3-sulfate Sodium Salt is used as a reference standard in analytical methods to quantify naloxone and its derivatives in various formulations .
Biology
In biological research, this compound is utilized to study the interactions between opioid receptors and their antagonists. It serves as a tool to investigate the mechanisms of opioid receptor signaling and regulation .
Medicine
Medically, this compound is employed in the development of new formulations for opioid overdose treatment. Its enhanced solubility and stability make it a preferred choice for injectable and nasal spray formulations .
Industry
In the pharmaceutical industry, this compound is used in the quality control of naloxone-containing products. It ensures the consistency and efficacy of these products by serving as a benchmark for analytical testing .
Mechanism of Action
Naloxone-3-sulfate Sodium Salt exerts its effects by competitively binding to opioid receptors, particularly the μ-opioid receptor. This binding prevents opioid agonists from interacting with the receptor, thereby reversing the effects of opioid overdose. The sulfate group enhances the compound’s solubility, facilitating its rapid distribution and action in the body .
Comparison with Similar Compounds
Similar Compounds
Naloxone Hydrochloride: Another form of naloxone used in opioid overdose treatment.
Naltrexone: An opioid receptor antagonist used primarily for the management of alcohol and opioid dependence.
Uniqueness
Naloxone-3-sulfate Sodium Salt stands out due to its enhanced solubility and stability compared to other naloxone derivatives. These properties make it particularly suitable for formulations requiring rapid onset of action and high bioavailability .
Properties
CAS No. |
156047-22-2 |
|---|---|
Molecular Formula |
C19H20NNaO7S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
sodium;[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] sulfate |
InChI |
InChI=1S/C19H21NO7S.Na/c1-2-8-20-9-7-18-15-11-3-4-13(27-28(23,24)25)16(15)26-17(18)12(21)5-6-19(18,22)14(20)10-11;/h2-4,14,17,22H,1,5-10H2,(H,23,24,25);/q;+1/p-1/t14-,17+,18+,19-;/m1./s1 |
InChI Key |
NAWJXCVVOVUEKA-STHHAXOLSA-M |
SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O.[Na+] |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O.[Na+] |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















